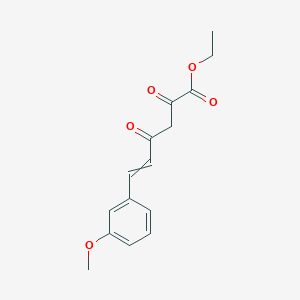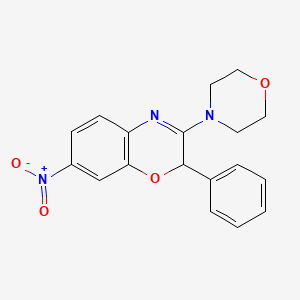
3-(Morpholin-4-yl)-7-nitro-2-phenyl-2H-1,4-benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Morpholin-4-yl)-7-nitro-2-phenyl-2H-1,4-benzoxazine is a complex organic compound that features a morpholine ring, a nitro group, and a benzoxazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-yl)-7-nitro-2-phenyl-2H-1,4-benzoxazine typically involves a multi-step process. One common method includes the reaction of 2-aminophenol with phenyl isocyanate to form a benzoxazine intermediate. This intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group. Finally, the morpholine ring is introduced through a substitution reaction with morpholine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Morpholin-4-yl)-7-nitro-2-phenyl-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Cyclization: The benzoxazine ring can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) as a base and various alkyl halides as electrophiles.
Cyclization: Acidic or basic conditions depending on the desired product.
Major Products
Reduction: 3-(Morpholin-4-yl)-2-phenyl-2H-1,4-benzoxazine-7-amine.
Substitution: Various alkylated derivatives of the original compound.
Applications De Recherche Scientifique
3-(Morpholin-4-yl)-7-nitro-2-phenyl-2H-1,4-benzoxazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(Morpholin-4-yl)-7-nitro-2-phenyl-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholine ring can enhance the compound’s solubility and facilitate its transport across cell membranes. The benzoxazine core can interact with various enzymes and receptors, modulating their activity and leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: Known for its antitumor activity.
3-(N-morpholino)propanesulfonic acid: Used as a buffering agent in biological research.
Uniqueness
3-(Morpholin-4-yl)-7-nitro-2-phenyl-2H-1,4-benzoxazine is unique due to its combination of a morpholine ring, a nitro group, and a benzoxazine core. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
105162-47-8 |
|---|---|
Formule moléculaire |
C18H17N3O4 |
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
3-morpholin-4-yl-7-nitro-2-phenyl-2H-1,4-benzoxazine |
InChI |
InChI=1S/C18H17N3O4/c22-21(23)14-6-7-15-16(12-14)25-17(13-4-2-1-3-5-13)18(19-15)20-8-10-24-11-9-20/h1-7,12,17H,8-11H2 |
Clé InChI |
PZICJNLYXSHXCS-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC3=C(C=C(C=C3)[N+](=O)[O-])OC2C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one](/img/structure/B14324802.png)
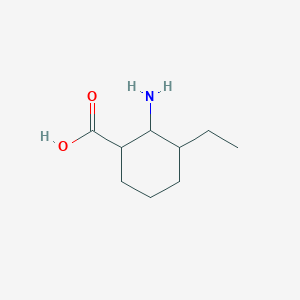
![5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14324813.png)
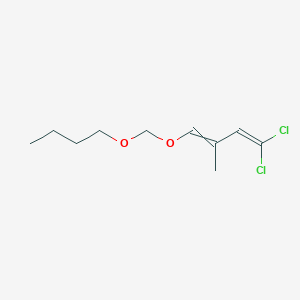

![3-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-1-yl)propan-1-ol](/img/structure/B14324821.png)
![1-Methyl-2-[2-(trimethoxysilyl)ethyl]pyridin-1-ium iodide](/img/structure/B14324823.png)

![3-Methyl-6-propylpyrazolo[1,5-a]pyridine-4,7-dione](/img/structure/B14324831.png)

![8-[(Oxan-2-yl)oxy]octane-1-thiol](/img/structure/B14324854.png)
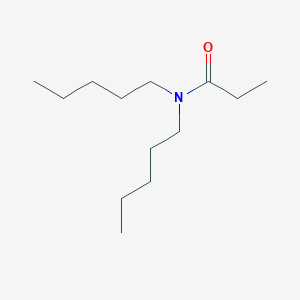
![3,6,7-Trimethyl-3-(propan-2-yl)-3H-pyrrolo[1,2-a]imidazole-2,5-dione](/img/structure/B14324871.png)
